molecular formula C17H21N5O B11683836 N'-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11683836
M. Wt: 311.4 g/mol
InChI Key: QVEQTXQAVOMOKY-VCHYOVAHSA-N
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Description

N’-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with a unique structure that combines elements of indole and indazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and indazole derivatives, such as:

  • 4,5,6,7-tetrahydroindol-4-one
  • 4,5,6,7-tetrahydroindazole-3-carbohydrazide

Uniqueness

What sets N’-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide apart is its unique combination of indole and indazole structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H21N5O/c23-17(16-13-6-2-4-8-15(13)20-21-16)22-18-10-12-9-11-5-1-3-7-14(11)19-12/h9-10,19H,1-8H2,(H,20,21)(H,22,23)/b18-10+

InChI Key

QVEQTXQAVOMOKY-VCHYOVAHSA-N

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=N/NC(=O)C3=NNC4=C3CCCC4

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=NNC(=O)C3=NNC4=C3CCCC4

Origin of Product

United States

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